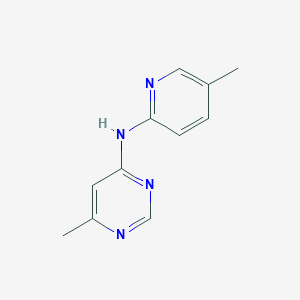

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine

Description

6-Methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 6-methyl-substituted pyrimidine core linked via an amine group to a 5-methylpyridin-2-yl moiety. The methyl groups at the 6-position of the pyrimidine and the 5-position of the pyridine enhance lipophilicity and may influence steric interactions in target binding.

Properties

IUPAC Name |

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-3-4-10(12-6-8)15-11-5-9(2)13-7-14-11/h3-7H,1-2H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCJNYYVGMRESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NC=NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyrimidine with 2-chloro-5-methylpyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydride in DMF with alkyl halides at 60°C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its anticancer properties. Research indicates that it may act as a small molecule inhibitor of cancer cell growth by targeting specific enzymes involved in tumor progression. For instance, studies have shown its effectiveness in reducing tumor size in preclinical models, suggesting potential utility in treating various cancers.

Enzyme Inhibition

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine has been investigated for its ability to inhibit specific enzymes, particularly those related to metabolic pathways. Its role as an enzyme inhibitor positions it as a candidate for developing treatments for metabolic disorders and other conditions where enzyme modulation is beneficial .

Neuropharmacology

Research into the compound's effects on neurotransmitter systems has revealed its potential as a modulator of mGlu5 receptors, which are implicated in psychiatric and neurodegenerative disorders. Preliminary studies suggest that it may enhance receptor occupancy and provide therapeutic benefits in conditions such as anxiety and depression .

Material Science

Beyond biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique electronic and optical properties make it valuable in developing new materials with specific functionalities, such as sensors or conductive polymers.

Case Studies

Mechanism of Action

The mechanism of action of 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Key Observations

Substituent Effects on Target Selectivity: The 5-methylpyridin-2-yl group in the target compound distinguishes it from phenyl-substituted analogs (e.g., ). Pyridine’s nitrogen atoms may facilitate hydrogen bonding or π-stacking interactions with targets, as seen in PI5P4K inhibitors like 6-methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (QZR), where sulfonyl and pyrimidine groups mediate binding .

Impact of Lipophilicity and Bioavailability :

- Alkoxy groups (e.g., isopropoxy in ) increase lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, polar sulfonyl groups () balance hydrophobicity for optimized pharmacokinetics.

- The methyl groups in the target compound likely enhance metabolic stability compared to halogenated analogs.

The target compound’s simpler structure may favor entropic gains in binding.

Functional Analogs

Key Insights

- Fused Ring Systems: Thieno- and triazolopyrimidines () exhibit enhanced planarity, favoring interactions with flat binding pockets (e.g., enzyme active sites). The target compound’s pyridine substituent may mimic this effect through aromatic stacking.

- Electron-Deficient Moieties : Sulfonyl () and trifluoromethyl () groups increase electron deficiency, enhancing interactions with positively charged residues. The target compound’s pyridine may serve a similar role.

Notes on Structure-Activity Relationships (SAR)

Pyridine vs. Phenyl Substitution :

- Pyridine-containing analogs (e.g., ) often show improved target engagement over phenyl derivatives due to nitrogen-mediated hydrogen bonding. For example, the GPR119 agonist 9t () leverages a pyridyl-ethyl group for enhanced receptor affinity.

- In contrast, 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () exhibits weaker PDE10 inhibition (IC50 = 408 µM), suggesting phenyl groups may be suboptimal for certain targets .

Halogenation Effects :

- Chlorine () and bromine () improve potency in enzyme inhibition but may increase toxicity risks. The target compound’s lack of halogens could prioritize safety over activity.

Methyl Group Positioning :

Biological Activity

6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound primarily acts as an inhibitor of methionine aminopeptidase 1 (MetAP1), which is crucial for protein maturation and has implications in cancer cell growth.

The primary target of this compound is methionine aminopeptidase 1 (MetAP1) . By inhibiting this enzyme, the compound disrupts normal cellular processes, leading to altered protein synthesis and maturation. This inhibition is significant in cancer biology, as it can hinder the proliferation of cancer cells and induce apoptosis.

Biochemical Pathways

The interaction with MetAP1 suggests that this compound may influence several biochemical pathways:

- Protein Synthesis : Disruption in the maturation of proteins can lead to a cascade of effects on cellular function.

- Cell Signaling : Changes in protein levels can affect signaling pathways critical for cell survival and proliferation.

- Gene Expression : The compound's effects at the molecular level may also include alterations in gene expression profiles.

Biological Activity Data

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The following table summarizes key biological activity data:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Significant cytotoxicity |

| K562 | 15.0 | Moderate cytotoxicity |

| CFPAC | 10.0 | High cytotoxicity |

| HUVEC (normal) | >50 | Low toxicity |

Case Studies

Several studies have explored the biological activity of similar pyrimidine derivatives, highlighting the importance of structural modifications in enhancing activity.

- Study on Pyrimidine Schiff Bases : Research demonstrated that modifications at the 4-position significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells. The presence of a -C=N- bond in derivatives was found to enhance biological activity substantially .

- Anticancer Activity : A comparative analysis showed that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 20 µM against various cancer cell lines, indicating a promising therapeutic window for further development .

- Mechanistic Insights : Molecular docking studies suggested that these compounds could effectively bind to MetAP1, providing insights into their mechanism of action and potential for further optimization .

Q & A

Basic: What are the optimal synthetic routes for preparing 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of pyrimidine derivatives like this compound typically involves multi-step reactions, including condensation, substitution, and purification. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-6-methylpyrimidine with 5-methylpyridin-2-amine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate amine coupling .

- Optimization : Use a fractional factorial design to test variables (temperature, solvent, catalyst ratio). For example, highlights statistical experimental design (e.g., Taguchi methods) to minimize trials while maximizing yield and purity.

Advanced: How can computational methods predict reaction pathways and transition states for pyrimidine-amine coupling reactions?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., the ANHRE method) can model energy barriers and intermediates. For example:

- Transition state analysis : Identify steric or electronic bottlenecks in amine-pyrimidine coupling. describes ICReDD’s approach, combining computational modeling with experimental validation to refine synthetic routes .

- Solvent effects : Use COSMO-RS simulations to predict solvent interactions and optimize dielectric environments .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C6 and pyridine N-attachment). provides reference spectra for analogous pyrimidines .

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with ESI-MS detection .

- XRD : Single-crystal X-ray diffraction (if crystallized) to resolve bond angles and confirm regiochemistry .

Advanced: How can crystallographic data resolve discrepancies in reported biological activity for structurally similar pyrimidines?

Methodological Answer:

- Crystal packing analysis : Compare hydrogen-bonding networks and π-stacking interactions (e.g., shows how trifluoromethyl groups influence molecular packing and solubility) .

- Bioactivity validation : Pair structural data with dose-response assays (e.g., IC₅₀ profiling) to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with target binding .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Kinase inhibition : Screen against kinase panels (e.g., tyrosine kinases) using fluorescence polarization assays.

- Cellular uptake : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .

- Cytotoxicity : MTT assays to assess baseline toxicity and guide therapeutic index calculations .

Advanced: How do electronic effects of substituents (e.g., methyl vs. chloro) influence pyrimidine reactivity and bioactivity?

Methodological Answer:

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., chloro groups increase electrophilicity at C4).

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- SAR studies : Compare methyl (electron-donating) vs. chloro (electron-withdrawing) analogs in kinase inhibition assays .

Advanced: What strategies address contradictory data in literature regarding this compound’s metabolic stability?

Methodological Answer:

- Microsomal assays : Perform parallel liver microsome studies (human vs. rodent) with LC-MS/MS quantification to identify species-specific metabolism .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways and identify unstable motifs (e.g., methylpyridine oxidation) .

- Structural analogs : Synthesize derivatives with blocked metabolic sites (e.g., deuterated methyl groups) to validate instability hypotheses .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

- Byproduct analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., dimerization or over-substitution).

- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig coupling improvements .

- Solvent optimization : Switch to high-boiling solvents (e.g., diglyme) to enhance reaction homogeneity and heating efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.